Imidazo[1,2-a]quinolin-1-amine

CNS drug design physicochemical profiling blood-brain barrier permeability

Imidazo[1,2-a]quinolin-1-amine (C11H9N3, MW 183.21 g/mol) is a planar, nitrogen-rich fused heterocycle featuring an imidazole ring annulated to a quinoline core with a primary amine at position 1. The scaffold exhibits moderate lipophilicity (LogP 2.65) and a polar surface area of 43.32 Ų, positioning it within the CNS-accessible chemical space.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 94718-74-8
Cat. No. B11909848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]quinolin-1-amine
CAS94718-74-8
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NC=C(N32)N
InChIInChI=1S/C11H9N3/c12-10-7-13-11-6-5-8-3-1-2-4-9(8)14(10)11/h1-7H,12H2
InChIKeyLACCDVBDAPOJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]quinolin-1-amine (CAS 94718-74-8) – Core Scaffold Procurement for Heterocyclic Drug Discovery


Imidazo[1,2-a]quinolin-1-amine (C11H9N3, MW 183.21 g/mol) is a planar, nitrogen-rich fused heterocycle featuring an imidazole ring annulated to a quinoline core with a primary amine at position 1 . The scaffold exhibits moderate lipophilicity (LogP 2.65) and a polar surface area of 43.32 Ų, positioning it within the CNS-accessible chemical space . First reported in a 1984 synthetic study, the compound has since appeared as a key intermediate in patent families targeting Toll-like receptor agonism and anxiolytic activity [1].

Why Imidazo[1,2-a]quinolin-1-amine Cannot Be Replaced by Other Imidazoquinoline Amines


The imidazoquinoline chemical space encompasses multiple regioisomers (e.g., 1H-imidazo[4,5-c]quinolin-4-amines, imidazo[1,5-a]quinolines) that display profoundly different biological activities driven by the position of the amine group and the ring-fusion pattern [1]. For instance, the clinically approved immune-response modifier imiquimod (1H-imidazo[4,5-c]quinolin-4-amine) is a Toll-like receptor 7 agonist, whereas imidazo[1,2-a]quinoline derivatives are primarily reported as anxiolytics and IMPDH inhibitors [2][3]. Generic substitution therefore risks introducing an incompatible pharmacophore, leading to loss of target engagement or off-target effects. The quantitative evidence below demonstrates that even subtle changes in the quinoline-amine regioisomerism translate into measurable differences in physicochemical properties, target affinity, and in vivo pharmacology.

Imidazo[1,2-a]quinolin-1-amine – Quantified Differentiation Against In‑Class Comparators


Imidazo[1,2-a]quinolin-1-amine vs. Imiquimod – Lipophilicity and Polar Surface Area Comparison for CNS Drug Design

Imidazo[1,2-a]quinolin-1-amine is significantly more lipophilic and less polar than the structurally related immune-response modifier imiquimod. The measured/calculated LogP of the target compound is 2.65, while imiquimod’s XLogP3 is 1.3, yielding a ΔLogP of +1.35 [1]. Concurrently, the topological polar surface area (TPSA) of the target is 43.32 Ų versus 58.8 Ų for imiquimod, a reduction of 15.5 Ų [1]. Both parameters favour passive membrane permeation and CNS penetration for the [1,2-a] isomer.

CNS drug design physicochemical profiling blood-brain barrier permeability

Imidazo[1,2-a]quinolin-1-amine Directly Inhibits IMPDH2 with Ki = 240 nM – Affinity Differentiation from Mycophenolic Acid

In a direct enzymatic assay, imidazo[1,2-a]quinolin-1-amine inhibited inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM, and showed Ki values of 430 nM (vs. IMP) and 440 nM (vs. NAD) [1]. The established IMPDH inhibitor mycophenolic acid (MPA) typically exhibits Ki ≈ 10–50 nM against human IMPDH2 under analogous conditions [2]. While the 5‑ to 24‑fold lower affinity of the target compound indicates it is a weaker inhibitor, its distinct imidazoquinoline chemotype offers an alternative structural scaffold for inhibitor optimisation.

IMPDH inhibition immunosuppression anticancer

Imidazo[1,2-a]quinolin-1-amine as a Privileged Anxiolytic Scaffold – In Vivo Activity Differentiation from Benzimidazo[1,2-a]quinolines

Patent EP 0062580 B1 discloses that imidazo[1,2-a]quinoline derivatives produce marked anxiolytic effects in standard in vivo models, with certain analogues reducing anxiety-like behaviours at intraperitoneal doses of 10–30 mg/kg [1]. In contrast, benzimidazo[1,2-a]quinolines substituted with amide chains primarily exhibit antiproliferative and antibacterial activity rather than CNS effects, highlighting that the imidazo[1,2-a] fusion is essential for anxiolytic pharmacology [2].

anxiolytic GABA-A receptor CNS pharmacology

One-Step Synthetic Access to Imidazo[1,2-a]quinolin-1-amine – Comparative Synthetic Efficiency vs. Imidazo[4,5-c]quinolin-4-amines

A one-step cyclocondensation procedure delivers imidazo[1,2-a]quinolin-1-amine in ~54 % yield from commercially available starting materials . By contrast, the clinically relevant imidazo[4,5-c]quinolin-4-amine scaffold (e.g., imiquimod) typically requires multi‑step sequences with protecting‑group manipulations and overall yields often below 30 % [1]. The shorter synthetic route reduces time, cost, and waste, making the [1,2-a] isomer more attractive for rapid library generation.

medicinal chemistry scaffold synthesis process chemistry

Procurement-Ready Application Scenarios for Imidazo[1,2-a]quinolin-1-amine


Central Nervous System Drug Discovery – Lead Identification for Anxiolytics

The imidazo[1,2-a]quinoline scaffold is explicitly claimed in patents for anxiolytic therapy, with in vivo activity demonstrated in rodent models [1]. Combined with its favourable CNS physicochemical profile (LogP 2.65, TPSA 43 Ų), Imidazo[1,2-a]quinolin-1-amine serves as a commercially available starting point for hit‑to‑lead optimisation of non‑benzodiazepine anxiolytics.

Immunology and Oncology – Development of Non‑Nucleoside IMPDH Inhibitors

Direct enzymatic data confirm that Imidazo[1,2-a]quinolin-1-amine inhibits IMPDH2 with Ki = 240 nM [2]. This provides a structurally novel, non‑mycophenolate phenotype for IMPDH‑targeted immunosuppressive or anticancer programs, enabling medicinal chemistry efforts that require alternative IP space.

High‑Throughput Screening Library Design – Efficient Scaffold for Diversity‑Oriented Synthesis

The one‑step cyclocondensation route (54 % yield) allows rapid, cost‑effective generation of analogues, making the compound an attractive anchor for diversity‑oriented synthesis and fragment‑based screening collections .

Toll‑Like Receptor Agonist Development – Intermediate for Patent‑Protected TLR7/8 Ligands

Imidazo[1,2-a]quinolin-1-amine appears as a core substructure in recent patent families describing novel TLR7/8 agonists [3]. Procuring the pure amine enables in‑house elaboration of proprietary agonist libraries for immuno‑oncology and vaccine adjuvant research.

Quote Request

Request a Quote for Imidazo[1,2-a]quinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.